molecular formula C5H3N5 B8592026 Cyanamide, (1-amino-2,2-dicyanoethenyl)- CAS No. 189883-93-0

Cyanamide, (1-amino-2,2-dicyanoethenyl)-

Cat. No. B8592026
M. Wt: 133.11 g/mol
InChI Key: UMXIANHOYHXWIQ-UHFFFAOYSA-N
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Patent
US05344955

Procedure details

To a 250 ml flask is charged 6.6 gm (0.1 mole) of malononitrile, 8.9 gm (0.1 mole) of sodium dicyanamide and 40 ml of dimethyl formamide. The stirred mixture is heated to reflux (168° C.) and held 15 minutes; then cooled to about room temperature. Then 150 ml 2-butanol is added and the stirred mixture is cooled in an ice bath. The solids are filtered, washed with 2-butanol and dried overnight in a vacuum oven. There is obtained 11.4 gm of 1-amino-1-cyanamido-2,2-dicyanoethylene, sodium salt, 81.2% pure, or a 59.7% yield.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
sodium dicyanamide
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[N-:6]([C:9]#[N:10])[C:7]#[N:8].[Na+].CN(C)C=O>CC(O)CC>[NH2:8][C:7]([NH:6][C:9]#[N:10])=[C:2]([C:1]#[N:5])[C:3]#[N:4] |f:1.2|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
C(CC#N)#N
Name
sodium dicyanamide
Quantity
8.9 g
Type
reactant
Smiles
[N-](C#N)C#N.[Na+]
Name
Quantity
40 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
CC(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
168 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The stirred mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to about room temperature
TEMPERATURE
Type
TEMPERATURE
Details
the stirred mixture is cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed with 2-butanol
CUSTOM
Type
CUSTOM
Details
dried overnight in a vacuum oven
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC(=C(C#N)C#N)NC#N
Measurements
Type Value Analysis
AMOUNT: MASS 11.4 g
YIELD: PERCENTYIELD 59.7%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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